molecular formula C9H13NO B15427852 Bicyclo[4.2.0]oct-6-ene-7-carboxamide CAS No. 91239-97-3

Bicyclo[4.2.0]oct-6-ene-7-carboxamide

Cat. No.: B15427852
CAS No.: 91239-97-3
M. Wt: 151.21 g/mol
InChI Key: IHQAYHNHEJHAJY-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]oct-6-ene-7-carboxamide is a strained olefin monomer widely utilized in alternating ring-opening metathesis polymerization (AROMP) to synthesize gradient copolymers. Its bicyclic structure and amide substituent enable unique reactivity with ruthenium-based catalysts, such as Grubbs third-generation catalysts, facilitating controlled copolymerization with cyclohexene . The compound’s reactivity is highly sensitive to substituent effects on the amide group, which modulate steric hindrance, electronic properties, and chelation with the catalyst . This article provides a detailed comparison of this compound derivatives, focusing on substituent-driven reactivity differences, copolymer properties, and applications.

Properties

CAS No.

91239-97-3

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

bicyclo[4.2.0]oct-6-ene-7-carboxamide

InChI

InChI=1S/C9H13NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6H,1-5H2,(H2,10,11)

InChI Key

IHQAYHNHEJHAJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC2C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Parameter 1a (Propyl) 1b (Ethoxyethoxy) Ratio (1a:1b) Reference
ROM1 (Initial ring-opening) 3× faster Baseline 3:1
Cyclohexene (B monomer) ROM 1.4× faster Baseline 1.4:1
ROM2 (Second ring-opening) 1.6× faster Baseline 1.6:1
Overall copolymerization rate 6× faster Baseline 6:1
  • Steric Hindrance : The bulky ethoxyethoxy group in 1b increases steric hindrance, reducing chelation with the ruthenium catalyst and slowing propagation .
  • Electronic Effects : Electron-donating substituents on 1a enhance carbene stability, accelerating metathesis steps .
  • Long-Range Kinetics : Despite a 3-fold faster ROM1 for 1a, the overall copolymerization rate difference (6-fold) arises from cumulative effects across ROM1, cyclohexene ROM, and ROM2 .

Comparison with Carboxylate Derivatives

Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate (M1), a carboxylate analog, undergoes AROMP to form alternating copolymers with cyclohexene. However, M1 isomerizes to this compound (M2 amides) during polymerization, yielding tetrasubstituted alkenes. These alkenes are sterically hindered compared to trisubstituted carboxamide derivatives, reducing accessibility for further reactions .

Carbohydrate-Substituted Derivatives

Carbohydrate-functionalized derivatives, such as 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl and 2,3,4-tri-O-acetyl-L-fucopyranosyl this compound, are used to synthesize glycopolymers. These derivatives retain the core bicyclic structure but introduce glycosyl groups, enabling applications in biomaterials and protein conjugation .

Derivative Application Key Feature Reference
Mannopyranosyl-substituted carboxamide Glycopolymer synthesis Biocompatibility, ligand presentation
Fucopyranosyl-substituted carboxamide Protein-dye conjugates Enhanced solubility

Other Bicyclo[4.2.0]octane Derivatives

  • Pharmaceutical Derivatives : Bicyclo[4.2.0]octane cores are found in antibiotics (e.g., cephalosporins) and cardiovascular agents. These derivatives typically feature heteroatoms (e.g., sulfur, nitrogen) and lack the carboxamide group, focusing instead on β-lactam or ketone functionalities .
  • Thermal Properties : Gradient copolymers of 1a/1b/cyclohexene exhibit surface hydrophobicity and thermal stability comparable to microblock copolymers but distinct from block copolymers .

Q & A

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights, as seen in the analysis of acetylated fucopyranosyl derivatives . 1^1H-NMR and 13^{13}C-NMR resolve bridgehead proton complexities, though deuteration or selective alkylation may be required to simplify spectra . FT-IR confirms amide bond formation (C=O stretch at ~1650 cm1^{-1}) .

Q. How does this compound participate in alternating ring-opening metathesis polymerization (AROM)?

  • Methodology : With a Ru-alkylidene catalyst (e.g., Grubbs third-generation), the monomer undergoes rapid ring-opening metathesis (ROM) to form a Ru-cyclohexylidene intermediate. This reacts with cyclohexene to yield linear-alternating copolymers. The process is monitored via 1^1H-NMR (disappearance of bicyclo olefin signals at δ 5.5–6.0 ppm) and gel permeation chromatography (GPC) for molecular weight distribution .

Advanced Research Questions

Q. How do substituents on the carboxamide group influence ROM kinetics and copolymer sequence control?

  • Methodology : Substituents like propyl (1a) vs. ethoxyethoxy (1b) alter chelation with the Ru center. Propyl derivatives exhibit 3-fold faster ROM rates than ethoxyethoxy analogs due to reduced steric hindrance. Reactivity ratios (r1=6r_1 = 6 for 1a vs. r2=1r_2 = 1 for 1b) dictate gradient copolymer formation in mixed-monomer systems. Kinetic studies use time-resolved 1^1H-NMR or MALDI-TOF to track sequence propagation .

Q. What strategies enable the synthesis of gradient copolymers using this compound monomers?

  • Methodology : One-pot copolymerization of 1a, 1b, and cyclohexene (1:1:2 molar ratio) exploits differing reactivity ratios. The faster-incorporating 1a dominates early stages, while 1b integrates later, creating a gradient structure. This is confirmed via differential scanning calorimetry (DSC) for TgT_g transitions and atomic force microscopy (AFM) for surface topology .

Q. How do long-range kinetic effects impact the copolymerization mechanism?

  • Methodology : Beyond substituent sterics, electronic effects from distal functional groups (e.g., ethoxyethoxy’s electron-donating ethers) modulate Ru-carbene stability. Stopped-flow UV-Vis spectroscopy tracks carbene lifetimes, while DFT calculations correlate substituent electronics with activation barriers .

Q. How should researchers resolve contradictions in reported reactivity ratios for this compound derivatives?

  • Methodology : Discrepancies arise from differing catalyst batches or solvent polarity. For example, 1a’s ROM rate is 3-fold faster than 1b in THF but 6-fold in toluene. Controlled replicate experiments under inert atmospheres (glovebox) and standardized GPC calibration minimize variability .

Q. What experimental designs optimize the analysis of copolymer thermal and mechanical properties?

  • Methodology : Thermogravimetric analysis (TGA) assesses decomposition thresholds (e.g., ~300°C for propyl-derived copolymers). Dynamic mechanical analysis (DMA) measures storage/loss moduli under varying temperatures. Correlate data with monomer feed ratios using Arrhenius plots to predict material stability .

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